Diallyl chlorophosphate

Description

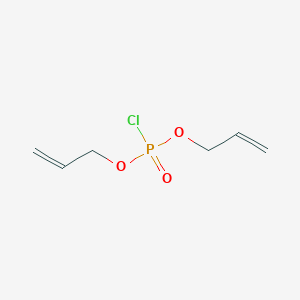

Structure

3D Structure

Properties

IUPAC Name |

3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWQIRKQOJDHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(=O)(OCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400513 | |

| Record name | Diallyl chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-57-6 | |

| Record name | Di-2-propen-1-yl phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Chlorophosphate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Diallyl chlorophosphate (CAS No. 16383-57-6) is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring two allyl groups and a reactive P-Cl bond, makes it a valuable reagent for the introduction of the diallyl phosphate moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its current and potential applications, particularly in the pharmaceutical and material sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 16383-57-6 | [2][3] |

| Molecular Formula | C₆H₁₀ClO₃P | [3] |

| Molecular Weight | 196.57 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 65 °C at 0.001 Torr | [4] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [4] |

| Synonyms | Diallyl phosphorochloridate, Phosphorochloridic acid, di-2-propen-1-yl ester | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the phosphorylation of allyl alcohol. A common and effective method involves the use of phosphorus oxychloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Allyl alcohol

-

Anhydrous pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Charge the flask with a solution of allyl alcohol in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of phosphorus oxychloride in anhydrous diethyl ether dropwise to the stirred solution of allyl alcohol. Maintain the temperature at 0 °C during the addition.

-

After the addition of phosphorus oxychloride is complete, add anhydrous pyridine dropwise to the reaction mixture. A white precipitate of pyridinium hydrochloride will form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles.

Nucleophilic Substitution:

This compound readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding phosphate esters, phosphoramidates, and thiophosphates. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism at the phosphorus center.

Caption: General nucleophilic substitution reaction of this compound.

The reaction with alcohols, for instance, is a common method for the synthesis of mixed phosphate esters. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The general mechanism for the reaction of alcohols with chlorophosphates involves the activation of the alcohol by the base, followed by nucleophilic attack on the phosphorus atom.

Applications in Research and Development

This compound's unique combination of a reactive phosphorylating agent and polymerizable allyl groups opens up a range of applications in both pharmaceutical and material sciences.

Pharmaceutical and Agrochemical Synthesis

As a phosphorylating agent, this compound is a valuable tool in medicinal chemistry and drug development.[1] The introduction of a phosphate group can significantly alter the physicochemical properties of a molecule, often to improve water solubility and bioavailability. This strategy is commonly employed in the development of prodrugs , where a phosphate ester linkage is cleaved in vivo to release the active pharmaceutical ingredient.[6][7] While specific examples utilizing this compound are not as prevalent in the literature as its diethyl and diphenyl counterparts, the fundamental reactivity is analogous, suggesting its potential in this area.

The diallyl phosphate moiety can also be a key structural component in biologically active molecules. Organophosphorus compounds are widely used as insecticides and herbicides, and this compound can serve as a precursor for the synthesis of novel agrochemicals.

Material Science: Flame Retardants and Polymer Chemistry

Organophosphorus compounds are well-established as effective flame retardants. This compound can be used in the synthesis of flame-retardant additives for plastics, rubber, and textiles.[4] The phosphorus component acts to interrupt the combustion cycle in the gas phase and promote char formation in the solid phase.

Furthermore, the presence of two allyl groups allows this compound to act as a cross-linking agent or a monomer in polymerization reactions. This dual functionality enables the incorporation of phosphorus-containing moieties directly into polymer backbones, leading to the development of functional polymers with tailored properties such as flame retardancy, adhesion, and thermal stability.

Safety and Handling

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent with significant potential in both pharmaceutical and material sciences. Its ability to act as a phosphorylating agent and a polymerizable monomer makes it a unique building block for the synthesis of a wide range of functional molecules and materials. As research in drug delivery and advanced materials continues to evolve, the applications of this compound are likely to expand, making a thorough understanding of its properties and reactivity increasingly important for scientists and researchers in these fields.

References

- Chemsrc.

- PubChem. This compound.

- LookChem.

- ChemicalBook.

- Chemical Bull Pvt. Ltd.

- ChemicalBook.

- Perigaud, C., et al. (1997). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 97(8), 3217-3256.

- Wikipedia.

- Wada, T., et al. (2001). A Convenient Method for Phosphorylation Using Triallyl Phosphite. Tetrahedron Letters, 42(6), 1069-1072.

- Krishnamurthy, R., et al. (2023). Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society, 145(43), 23781–23793.

- Georganics.

- U.S. Patent 4,247,490. (1981).

- Meier, C. (2020). Diastereoselective synthesis of nucleotide prodrugs. University of Hamburg, Department of Chemistry.

- Lee, H. W., et al. (2007). Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines. The Journal of Organic Chemistry, 72(15), 5568-5576.

- Fortin, S., et al. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin.

- BenchChem.

- Wagner, C. R., et al. (2011). Phosphonate prodrugs: an overview and recent advances. Medicinal Research Reviews, 31(4), 521-558.

- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226.

Sources

- 1. This compound | 16383-57-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | CAS#:16383-57-6 | Chemsrc [chemsrc.com]

- 3. 16383-57-6 | CAS DataBase [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diallyl chlorophosphate for research

An In-depth Technical Guide to the Synthesis of Diallyl Chlorophosphate for Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical overview of the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the protocol, embeds self-validating characterization checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (DACP) is a valuable bifunctional organophosphorus reagent. Its structure incorporates a reactive phosphoryl chloride group and two allyl moieties. This unique combination makes it a versatile intermediate for a range of chemical transformations. The allyl groups can serve as polymerizable units for the development of functional polymers and cross-linked materials, such as flame retardants. The chlorophosphate group is a potent electrophile, enabling the phosphorylation of various nucleophiles, including alcohols and amines, to furnish the corresponding phosphate esters and phosphoramidates. This reactivity is analogous to that of similar reagents like diethyl chlorophosphate, which is widely used in the synthesis of enol phosphates, biologically active phosphoroamidates, and mimics of organophosphorus nerve agents[1][2].

This guide details a standard and reliable laboratory-scale synthesis of this compound from phosphorus oxychloride and allyl alcohol.

Synthesis of this compound

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the phosphorus center of phosphorus oxychloride (POCl₃). The oxygen atom of allyl alcohol acts as the nucleophile, sequentially displacing two chloride ions. The reaction is typically performed in the presence of a tertiary amine base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This neutralization is critical as it prevents the protonation of the alcohol, maintaining its nucleophilicity, and drives the reaction toward the desired product.

The overall reaction is as follows: POCl₃ + 2 CH₂=CHCH₂OH + 2 R₃N → (CH₂=CHCH₂O)₂P(O)Cl + 2 R₃NH⁺Cl⁻

The mechanism involves two successive nucleophilic attack-elimination steps. The alcohol attacks the electrophilic phosphorus atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion. The base then deprotonates the positively charged oxygen, regenerating a neutral phosphate species and forming the ammonium salt byproduct. This process is repeated for the second substitution.

Step-by-Step Methodology:

-

Preparation: Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen/argon inlet and a drying tube. Ensure the entire system is under a positive pressure of inert gas.

-

Reagent Charging: In the flask, combine allyl alcohol (2.0 equivalents), triethylamine (2.2 equivalents), and 200 mL of anhydrous diethyl ether.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the phosphorylation reaction and to minimize side reactions.

-

POCl₃ Addition: Dissolve phosphorus oxychloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the POCl₃ solution dropwise to the stirred alcohol/amine mixture over approximately 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture through a fritted funnel to remove the bulk of the triethylammonium chloride precipitate. Wash the precipitate with a small amount of dry diethyl ether.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Ice-cold water (2 x 100 mL)

-

Ice-cold 1 M HCl (2 x 100 mL) to remove any remaining triethylamine.

-

Ice-cold saturated NaHCO₃ solution (2 x 100 mL) to neutralize any residual acid.

-

Brine (1 x 100 mL) to initiate drying.

-

-

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).

-

Purification: The resulting crude oil is purified by vacuum distillation. High temperatures can cause degradation, so it is important to maintain a good vacuum.[3] The purified this compound should be collected as a colorless liquid.

Product Characterization

Confirmation of the product's identity and purity is essential. The following methods are recommended.

Table 2: Analytical Characterization Data for this compound

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the allyl group protons: ~5.9 ppm (m, 1H, -CH=), ~5.3 ppm (m, 2H, =CH₂), ~4.6 ppm (m, 2H, -OCH₂-). |

| ³¹P NMR | A single peak in the phosphate ester region, expected to be near the shift of diethyl chlorophosphate. A ³¹P NMR spectrum for diethyl chlorophosphate has been reported, showing a distinct peak for the compound.[4] |

| ¹³C NMR | Signals for the three distinct carbon environments of the allyl group: ~132 ppm (-CH=), ~118 ppm (=CH₂), ~68 ppm (-OCH₂-). |

| FTIR (neat) | Characteristic absorption bands for P=O (~1280 cm⁻¹), P-O-C (~1020 cm⁻¹), and C=C (~1645 cm⁻¹). |

Safety, Handling, and Storage

CRITICAL SAFETY NOTICE: this compound and its structural analogs are extremely hazardous materials. They are classified as highly toxic and corrosive.[5]

-

Toxicity: Assumed to be fatal if swallowed, inhaled, or absorbed through the skin, similar to diethyl chlorophosphate.[6][7] It acts as a potent cholinesterase inhibitor.[5][8][9] Any exposure requires immediate and specialized medical attention.

-

Handling: All manipulations must be performed within a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Do not work alone.

-

Reactivity: The compound is moisture-sensitive and will hydrolyze, potentially releasing toxic and corrosive fumes. Handle under an inert atmosphere (nitrogen or argon) at all times. It is incompatible with strong acids, strong bases, alcohols, and oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for highly toxic materials. Store locked up and away from incompatible substances.

-

Disposal: All waste, including contaminated glassware and PPE, must be treated as acutely hazardous waste and disposed of according to institutional and governmental regulations.

References

-

Chemsrc. (2025). DIALLYL CHLOROPHATE. Retrieved from [Link]

- Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4187658, this compound. Retrieved from [Link]

-

Georganics. (n.d.). Diethyl chlorophosphate – general description and application. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

-

OpenStax. (n.d.). 17.6 Reactions of Alcohols. Retrieved from [Link]

-

Pearson+. (n.d.). Some alcohols undergo rearrangement or other unwanted side reactions.... Retrieved from [Link]

-

YouTube. (2014). Dehydration of Secondary Alcohol using Phosphorus Oxychloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved from [Link]

- Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

-

ResearchGate. (2016). (PDF) Diethyl Chlorophosphate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION - Nerve Agent Simulant Diethyl Chlorophosphate Detection.... Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl chlorophosphite - Optional[31P NMR]. Retrieved from [Link]

-

MDPI. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Retrieved from [Link]

Sources

- 1. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 9. DIETHYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Diallyl Chlorophosphate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

Diallyl chlorophosphate is a reactive organophosphorus compound with significant potential in synthetic chemistry, particularly in the fields of drug development and materials science. Its bifunctional nature, possessing both a reactive phosphoryl chloride moiety and polymerizable allyl groups, makes it a versatile reagent for the introduction of phosphate esters and for the synthesis of functionalized polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility as a phosphorylating agent. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of this compound in Phosphorylation Chemistry

Phosphorylation is a fundamental transformation in both biological systems and synthetic chemistry. In drug development, the introduction of a phosphate group can significantly enhance the aqueous solubility and bioavailability of a therapeutic agent, a common strategy in the design of phosphate prodrugs.[1][2][3][4] this compound emerges as a valuable tool in this context, serving as a precursor for the synthesis of diallyl phosphate esters. The allyl protecting groups are of particular interest due to their stability under various conditions and their susceptibility to selective deprotection, often through palladium-catalyzed reactions, which are orthogonal to many other protecting groups used in complex molecule synthesis. This guide aims to provide a thorough understanding of this compound, enabling its effective and safe utilization in research and development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective application and safe handling.

Molecular Structure

This compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two allyloxy groups. The phosphorus center is tetrahedral, and the molecule possesses a plane of symmetry.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClO₃P | PubChem[5] |

| Molecular Weight | 196.57 g/mol | PubChem[5] |

| CAS Number | 16383-57-6 | ChemSrc[6] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 65 °C at 0.001 Torr | ChemicalBook |

| Density | 1.184 g/cm³ (predicted) | ChemicalBook |

| IUPAC Name | diallyl phosphorochloridate | PubChem[5] |

| Synonyms | Diallyl phosphorochloridate, Bis(prop-2-en-1-yl) chlorophosphonate | PubChem[5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of diallyl phosphite with a chlorinating agent. The following protocol is based on the established method by Steinberg, G. M. (1951), with annotations to provide deeper insight into the experimental choices.

Reaction Scheme

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Diallyl phosphite (0.20 mole)

-

Carbon tetrachloride (0.4 mole)

-

Triethylamine (0.023 mole)

-

Anhydrous diethyl ether (for filtration)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, a mixture of diallyl phosphite (0.20 mole) and carbon tetrachloride (0.4 mole) is cooled to 0°C in an ice bath.

-

Expertise & Experience: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure a higher yield of the desired product. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the starting materials and product by atmospheric moisture.

-

-

Addition of Catalyst: Triethylamine (0.023 mole) is added dropwise to the stirred mixture via the dropping funnel. The addition should be slow to control the vigorous reaction that ensues.

-

Causality: Triethylamine acts as a base to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

-

-

Reaction Progression: The reaction mixture is maintained at 0°C for one hour after the addition is complete. The ice bath is then removed, and the mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

Trustworthiness: Monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy is recommended to ensure the complete consumption of the starting material.

-

-

Work-up: The reaction mixture, containing the product and triethylamine hydrochloride precipitate, is filtered. The filter cake is washed with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent and any unreacted starting materials. The crude this compound is then purified by vacuum distillation. The product is collected at 65 °C under a pressure of 0.001 Torr.

-

Authoritative Grounding: The purification by vacuum distillation is critical to obtain a high-purity product, as residual impurities can interfere with subsequent phosphorylation reactions. [Steinberg, G. M. (1951). Reactions of Dialkyl Phosphites. I. The Synthesis of Dialkyl Chlorophosphates and Tetraalkyl Pyrophosphates. Journal of the American Chemical Society, 73(4), 1377-1379.]

-

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom. The P-Cl bond is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of the corresponding phosphate esters, phosphoramidates, etc.

Phosphorylation of Alcohols

The primary application of this compound is in the phosphorylation of alcohols to form diallyl phosphate esters. This reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to activate the alcohol and neutralize the HCl byproduct.

Phosphorylation Reaction Mechanism

Sources

- 1. Diethyl chlorophosphate(814-49-3) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Diphenyl chlorophosphate [webbook.nist.gov]

- 5. This compound | C6H10ClO3P | CID 4187658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:16383-57-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Diallyl Chlorophosphate for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl chlorophosphate is a reactive organophosphorus compound with significant potential in organic synthesis and polymer chemistry. Its bifunctional nature, possessing both a reactive phosphoryl chloride group and polymerizable allyl moieties, makes it a versatile building block for a variety of applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, an analysis of its spectral characteristics, and a discussion of its applications in organic synthesis and materials science. Safety and handling considerations are also thoroughly addressed to ensure its proper use in a laboratory setting.

Introduction

This compound, with the chemical formula C₆H₁₀ClO₃P, is an important intermediate in the synthesis of a wide range of organophosphorus compounds.[1][2] The presence of the P-Cl bond allows for facile nucleophilic substitution reactions, enabling the introduction of the diallyl phosphate moiety into various molecules.[3] Concurrently, the two allyl groups can participate in polymerization and crosslinking reactions, offering a pathway to novel polymeric materials with tailored properties.[4] This guide aims to provide researchers and professionals in drug development and materials science with a detailed understanding of the fundamental properties and practical applications of this versatile reagent.

Nomenclature and Chemical Identity

A clear and unambiguous identification of chemical compounds is crucial for scientific communication and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene | PubChem[1] |

| CAS Number | 16383-57-6 | PubChem[1] |

| Molecular Formula | C₆H₁₀ClO₃P | PubChem[1] |

| Molecular Weight | 196.57 g/mol | PubChem[1] |

| Synonyms | Diallyl phosphorochloridate, Phosphorochloridic acid, diallyl ester | PubChem[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Physical Properties

The known physical properties of this compound are summarized in the table below. It is a colorless to pale-yellow liquid under standard conditions.

| Property | Value | Notes |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Chemical Properties and Reactivity

This compound's reactivity is dominated by the electrophilic phosphorus center and the nucleophilic double bonds of the allyl groups.

-

Reaction with Nucleophiles: The phosphorus-chlorine bond is highly susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is the basis for its use as a phosphorylating agent, allowing for the formation of new phosphate esters, phosphoramidates, and thiophosphates.[3]

-

Hydrolysis: this compound reacts with water, likely to hydrolyze to diallyl hydrogen phosphate and hydrochloric acid. This moisture sensitivity necessitates handling under inert and dry conditions.

-

Polymerization: The allyl groups can undergo free-radical polymerization or copolymerization with other monomers, leading to the formation of crosslinked or functionalized polymers.[4] This property is exploited in the development of specialty polymers and materials.

-

Thermal Stability and Hazardous Decomposition: While stable under normal storage conditions, this compound can decompose at elevated temperatures. Hazardous decomposition products include hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of phosphorus.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of a phosphorus source with allyl alcohol. A general and effective method involves the use of phosphorus oxychloride.

Synthesis of this compound from Phosphorus Oxychloride and Allyl Alcohol

This procedure is based on the general method for the preparation of dialkyl chlorophosphates.[5][6] The reaction should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried before use.

Experimental Protocol:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or an inert gas inlet.

-

Initial Charge: In a fume hood, charge the flask with phosphorus oxychloride (1.0 equivalent) and a dry, inert solvent such as dichloromethane or diethyl ether.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Allyl Alcohol: A solution of allyl alcohol (2.0 equivalents) and a tertiary amine base, such as triethylamine or pyridine (2.0 equivalents), in the same dry solvent is added dropwise from the dropping funnel with vigorous stirring. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).

-

Workup: Filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with a small amount of cold, dilute hydrochloric acid (to remove excess amine) followed by a saturated sodium bicarbonate solution and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to obtain a product of high purity.[7]

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Use a Claisen adapter to minimize bumping. All joints should be properly greased.

-

Distillation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The exact boiling point under vacuum is not well-documented and should be determined experimentally.

-

Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container in a cool, dry place.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the allyl protons. The methylene protons adjacent to the oxygen (-O-CH₂-) would likely appear as a doublet of doublets due to coupling with both the phosphorus nucleus and the adjacent vinyl proton. The vinyl protons (-CH=CH₂) would exhibit complex multiplets in the typical olefinic region (around 5-6 ppm).[9][10]

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals for the allyl group carbons: one for the methylene carbon attached to the oxygen, and two for the vinyl carbons. The chemical shifts will be influenced by the electronegative phosphate group.[11][12]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphate region. The chemical shift will be characteristic of a chlorophosphate environment.[9][13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

P=O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹, characteristic of the phosphoryl group.

-

P-O-C Stretch: Strong absorptions corresponding to the P-O-C linkages are expected around 1000-1050 cm⁻¹.

-

C=C Stretch: A medium intensity band around 1645 cm⁻¹ would indicate the presence of the allyl double bond.

-

=C-H Stretch: A band above 3000 cm⁻¹ would correspond to the stretching of the vinyl C-H bonds.

-

P-Cl Stretch: A medium to strong absorption is expected in the lower frequency region, typically around 500-600 cm⁻¹.[1][15]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for organophosphates include cleavage of the P-O and C-O bonds.[16][17]

Applications in Organic Synthesis and Polymer Science

The dual reactivity of this compound makes it a valuable reagent in several areas of chemical synthesis.

Phosphorylating Agent

This compound can be used to introduce the diallyl phosphate group onto various substrates containing nucleophilic functional groups. This is particularly useful in the synthesis of modified biomolecules or in the preparation of intermediates for further transformations. The allyl groups can serve as protecting groups for the phosphate, which can be removed under specific conditions.

Caption: General scheme for phosphorylation using this compound.

Monomer and Crosslinking Agent

The presence of two polymerizable allyl groups allows this compound to be used as a monomer in the synthesis of functional polymers. Homopolymerization or copolymerization with other vinyl monomers can lead to polymers with pendant phosphate groups. These functional polymers can have applications in areas such as flame retardants, dental materials, and specialty coatings.[4] Furthermore, it can act as a crosslinking agent to create three-dimensional polymer networks, enhancing the mechanical and thermal properties of materials.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Classification:

-

Pictograms: Skull and Crossbones, Corrosive

-

Signal Word: Danger

-

Hazard Statements: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.

-

Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air may exceed exposure limits, a NIOSH-approved respirator is required.

-

-

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.

-

Conclusion

This compound is a valuable and versatile reagent for both synthetic organic chemists and polymer scientists. Its ability to act as a phosphorylating agent and a polymerizable monomer opens up numerous possibilities for the creation of novel molecules and materials. A thorough understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

-

Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4187658, this compound. Retrieved January 12, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved January 12, 2026 from [Link].

-

Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. I. The Synthesis of Dialkyl Chlorophosphates and Tetraalkyl Pyrophosphates. Journal of Organic Chemistry, 15(3), 637-647. [Link]

-

ChemService, Inc. (n.d.). 31 Phosphorus NMR. Retrieved January 12, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Purify by Distillation. Retrieved January 12, 2026, from [Link]

-

Flame-retardant cotton fabrics modified with phosphoramidate derivative via electron beam irradiation process. (2020). ResearchGate. [Link]

-

Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Tlenkopatchev, M. A., et al. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1583. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Turner, B. L., et al. (2005). Chemical structures and 31 P-NMR spectra for some of the orthophosphate... ResearchGate. [Link]

-

PubChem. (n.d.). Diethyl chlorophosphate. Retrieved January 12, 2026, from [Link].

- Process for the purification of dialkylphosphorochloridothioates. (1981).

-

2-Propynoic acid, 3-cyclopropyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

Yang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724. [Link]

-

phenyldichlorophosphine. (n.d.). Organic Syntheses. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Churchill, D. G., et al. (2017). Nerve Agent Simulant Diethyl Chlorophosphate Detection Using Cyclization Reaction Approach with High Stokes Shift System. Royal Society of Chemistry. [Link]

-

Hydrolysis of a sarin simulant, diethyl chlorophosphate, in... (n.d.). ResearchGate. [Link]

-

Penczek, S., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Polymers, 14(19), 4193. [Link]

-

Ma, Y., et al. (2017). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 233-241. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H10ClO3P | CID 4187658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:16383-57-6 | Chemsrc [chemsrc.com]

- 4. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 8. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. mdpi.com [mdpi.com]

- 17. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diprop-2-en-1-yl Phosphorochloridate

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of diprop-2-en-1-yl phosphorochloridate.

Abstract

Diprop-2-en-1-yl phosphorochloridate, commonly known as diallyl chlorophosphate, is a versatile organophosphorus reagent with significant applications in organic synthesis and medicinal chemistry. Its utility stems from the presence of two allyl groups, which can be readily removed under mild conditions, and a reactive phosphorochloridate moiety that allows for the introduction of a phosphate group to various nucleophiles. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of phosphate-containing bioactive molecules and prodrugs. Detailed protocols for its synthesis and handling, along with critical safety information, are also presented to ensure its effective and safe use in a laboratory setting.

Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diprop-2-en-1-yl phosphorochloridate .[1] It is also commonly referred to as diallyl phosphorochloridate.[1][2]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene[1] |

| Synonyms | This compound, Diallyl phosphorochloridate[1][2][3] |

| CAS Number | 16383-57-6[1][2][3][4] |

| Molecular Formula | C6H10ClO3P[1][2] |

| Molecular Weight | 196.57 g/mol [1][2] |

| Appearance | Colorless to slightly yellow liquid[3] |

| Solubility | Soluble in organic solvents[3] |

Synthesis and Purification

Diprop-2-en-1-yl phosphorochloridate is typically synthesized by the reaction of phosphoryl chloride (POCl3) with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. A general synthetic procedure is outlined below.

Experimental Protocol: Synthesis of Diprop-2-en-1-yl Phosphorochloridate

Materials:

-

Phosphoryl chloride (POCl3)

-

Allyl alcohol

-

Anhydrous triethylamine or pyridine

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol and a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add freshly distilled phosphoryl chloride to the stirred solution via the dropping funnel.

-

After the addition of phosphoryl chloride, add anhydrous triethylamine or pyridine dropwise to the reaction mixture to neutralize the HCl formed.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

-

Filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.

-

Wash the filtrate with a saturated aqueous solution of NH4Cl, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude diprop-2-en-1-yl phosphorochloridate.

-

The crude product can be purified by vacuum distillation to yield a colorless liquid.

Caption: General workflow for the synthesis of diprop-2-en-1-yl phosphorochloridate.

Applications in Organic Synthesis and Drug Development

Diprop-2-en-1-yl phosphorochloridate is a valuable reagent for the phosphorylation of alcohols, amines, and other nucleophiles.[5] The resulting diallyl phosphate esters are stable intermediates that can be deprotected under mild conditions, making this reagent particularly useful in the synthesis of sensitive biomolecules.

Synthesis of Phosphotriesters

A key application of diprop-2-en-1-yl phosphorochloridate is in the synthesis of mixed phosphotriesters, which are important precursors for various bioactive molecules.[6][7] The reaction with an alcohol or phenol in the presence of a base yields the corresponding diallyl phosphate ester.

Caption: General reaction scheme for phosphorylation using diprop-2-en-1-yl phosphorochloridate.

Role in Prodrug Synthesis

The development of phosphate and phosphonate prodrugs is a critical strategy to enhance the cellular uptake of charged drug molecules.[8] The diallyl phosphate group can be used as a protecting group for the phosphate moiety in a prodrug. Once inside the cell, the allyl groups can be cleaved by specific enzymes to release the active drug. This approach is particularly relevant in the development of antiviral and anticancer therapies.[8][9][10]

Safety and Handling

Diprop-2-en-1-yl phosphorochloridate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is fatal if swallowed or in contact with skin, and toxic if inhaled.[11]

-

Corrosivity: Causes severe skin burns and eye damage.[11]

-

Reactivity: Reacts with water, liberating toxic gas.[11] It is moisture-sensitive and should be handled under an inert atmosphere.

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][11]

-

Storage: Store in a tightly closed container in a well-ventilated place.[4] Keep locked up and protected from moisture.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4] Do not use water to clean up spills.

Conclusion

Diprop-2-en-1-yl phosphorochloridate is a highly useful but hazardous reagent in organic and medicinal chemistry. Its ability to act as a phosphorylating agent, coupled with the ease of removal of the allyl protecting groups, makes it a valuable tool in the synthesis of complex molecules, including prodrugs. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4187658, this compound. Retrieved from [Link]

- van der Heden van Noort, G. J., et al. (2016). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science, 7(1), 499–503.

-

Royal Society of Chemistry. (2016). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16383-57-6, this compound. Retrieved from [Link]

- Roy, A., & Organ, M. G. (2021). Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry, 86(3), 2453–2463.

-

MDPI. (2023, January 9). Design and Synthesis of Polyphosphodiesters. Encyclopedia.pub. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 383111, Diallyl(dichloromethyl)phosphine oxide. Retrieved from [Link]

- The Chemical Reactivity and Mechanistic Insights of Diphenyl Chlorophosphate. (n.d.). Retrieved from a hypothetical source on chemical reactivity.

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing phosphodiesters.

- Meier, C., & Balzarini, J. (2016). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 116(14), 7954–8011.

-

Chemsrc. (2025, September 21). This compound | CAS#:16383-57-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved from [Link]

-

MDPI. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. ChemistryOpen. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 20). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (2021, November 8). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. Retrieved from [Link]

Sources

- 1. This compound | C6H10ClO3P | CID 4187658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16383-57-6 [chemnet.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 6. Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Diallyl Chlorophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of diallyl chlorophosphate. In the absence of extensive published empirical data for this specific compound, this document synthesizes information from analogous organophosphorus compounds, theoretical principles of intermolecular forces, and established experimental methodologies to offer predictive insights and practical guidance for laboratory applications.

Introduction: Understanding this compound

This compound (C₆H₁₀ClO₃P) is an organophosphorus compound featuring two allyl groups and a reactive chlorophosphate moiety.[1][2] Its molecular structure suggests a complex interplay of polar and nonpolar characteristics that govern its solubility in various organic media. A thorough understanding of its solubility is critical for its use in organic synthesis, polymer chemistry, and as a potential intermediate in drug discovery, dictating solvent selection for reactions, purification, and formulation.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClO₃P | [2] |

| Molecular Weight | 196.57 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Data not readily available |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is primarily influenced by the following intermolecular interactions:

-

Dipole-Dipole Interactions: The phosphoryl chloride group (P=O) is highly polar, creating a significant dipole moment. This allows for strong attractive forces with other polar solvent molecules.

-

London Dispersion Forces: The two nonpolar allyl groups (CH₂=CH-CH₂-) contribute to London dispersion forces. These are weaker, temporary attractions that are more significant in less polar or nonpolar solvents.

The balance between the polar phosphoryl chloride group and the nonpolar allyl groups will determine the overall solubility profile of the molecule.

Logical Relationship of Intermolecular Forces and Solubility

Caption: Interplay of molecular forces governing solubility.

Predicted Solubility of this compound

Based on its structure and by analogy with diethyl chlorophosphate, which is known to be soluble in alcohols and chloroform, the following qualitative solubility profile for this compound is predicted.

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | The polar hydroxyl group of methanol can interact favorably with the polar phosphoryl chloride group. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to solubility. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can engage in strong dipole-dipole interactions. |

| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Toluene | Sparingly Soluble to Soluble | Toluene is a nonpolar aromatic solvent. The allyl groups will have favorable interactions, but the highly polar head may limit overall solubility. |

| Hexane | Sparingly Soluble to Insoluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the allyl tails, with poor solvation of the polar phosphoryl chloride group. |

| Water | Insoluble (with decomposition) | While the phosphoryl chloride group is polar, the nonpolar allyl groups are significant. More importantly, chlorophosphates are reactive with water, leading to hydrolysis. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, experimental determination is necessary. The following protocol is a robust, self-validating system for assessing the solubility of this compound.

Paramount Safety Precautions

This compound is expected to be highly toxic, similar to other organophosphorus compounds like diethyl chlorophosphate, which is fatal if swallowed or in contact with skin and toxic if inhaled.[4]

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner layer and a neoprene or butyl rubber outer layer).

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat or apron over a long-sleeved shirt and pants.

-

-

Decontamination: Have a solution of sodium hypochlorite (bleach) or a specialized organophosphate decontamination solution readily available to neutralize any spills. All contaminated materials must be disposed of as hazardous waste.

Experimental Workflow for Solubility Determination

Caption: A streamlined workflow for solubility assessment.

Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility.[5][6][7]

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Small, clear glass vials with screw caps

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Preparation: In a chemical fume hood, add 1 mL of the chosen organic solvent to a clean, dry vial.

-

Initial Addition: Add a small, known volume of this compound (e.g., 10 µL) to the solvent.

-

Mixing: Cap the vial securely and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark and light background for any signs of insolubility, such as cloudiness (turbidity), phase separation (immiscibility), or the presence of undissolved droplets.[8]

-

Incremental Additions: If the this compound dissolves completely, continue to add small, known volumes (e.g., 10 µL increments), vortexing and observing after each addition.

-

Endpoint: The point at which insolubility is first observed is the approximate saturation point. Record the total volume of this compound added.

-

Classification:

-

Soluble: A clear, homogeneous solution is formed and maintained.

-

Sparingly Soluble: Only a small amount dissolves before saturation is reached.

-

Insoluble: No apparent dissolution is observed even after the initial addition.

-

Quantitative Solubility Determination (Spectroscopic Method)

For a more precise determination, a spectroscopic method measuring turbidity can be employed.[9][10]

Materials:

-

In addition to the above: a spectrophotometer or nephelometer capable of measuring turbidity.

-

Cuvettes compatible with the organic solvents.

Procedure:

-

Preparation of Standards: Prepare a series of solutions with increasing concentrations of this compound in the chosen solvent.

-

Instrument Blank: Use the pure solvent to zero the spectrophotometer/nephelometer.

-

Measurement: Measure the absorbance or turbidity of each prepared solution.

-

Data Analysis: Plot the concentration of this compound against the measured turbidity. The concentration at which a significant and sharp increase in turbidity is observed indicates the solubility limit.

Conclusion

While empirical data for the solubility of this compound in organic solvents is not widely available, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. It is anticipated to be soluble in polar and moderately polar organic solvents such as alcohols, acetone, and dichloromethane, with decreasing solubility in nonpolar solvents like toluene and hexane. Due to its expected high toxicity, all experimental work to confirm these predictions must be conducted with stringent safety protocols in place. The methodologies outlined in this guide provide a robust framework for researchers to safely and accurately determine the solubility of this compound, enabling its effective use in further scientific endeavors.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

How can I visually determine solubility? (2017, October 30). Reddit. Retrieved from [Link]

-

Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. (2021, January 22). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved from [Link]

-

This compound (CAS#: 16383-57-6). (2025, September 21). Chemsrc. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. (n.d.). Scribd. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution. Retrieved from [Link]

Sources

- 1. This compound | CAS#:16383-57-6 | Chemsrc [chemsrc.com]

- 2. This compound | C6H10ClO3P | CID 4187658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. education.com [education.com]

- 4. abdurrahmanince.net [abdurrahmanince.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. csub.edu [csub.edu]

- 8. reddit.com [reddit.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. rheolution.com [rheolution.com]

An In-depth Technical Guide to Diallyl Chlorophosphate: Structural Formula and Bonding

This guide provides a comprehensive technical overview of diallyl chlorophosphate, a versatile organophosphorus reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural formula, the nuances of its chemical bonding, its synthesis, and its reactivity. The content herein is curated to provide not only theoretical knowledge but also practical insights grounded in established chemical principles.

Molecular Structure and Identification

This compound, with the chemical formula C₆H₁₀ClO₃P, is a member of the organophosphate family.[1][2] It is structurally characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and single-bonded to two allyloxy groups.[2]

Systematic Name: Phosphorochloridic acid, di-2-propen-1-yl ester[2]

Common Synonyms:

Key Identifiers:

The three-dimensional arrangement around the phosphorus center is approximately tetrahedral, a common geometry for pentavalent phosphorus compounds.[3]

Bonding and Electronic Characteristics

The chemical behavior of this compound is intrinsically linked to the nature of its covalent bonds and the distribution of electron density within the molecule. The phosphorus atom, being the electrophilic center, is key to its reactivity.

The Phosphoryl Group (P=O)

The P=O double bond is a dominant feature of the molecule. This bond is strong and highly polarized, with the oxygen atom carrying a partial negative charge and the phosphorus atom a partial positive charge. This polarization significantly influences the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack. The stretching vibration of the P=O bond is a prominent feature in the infrared (IR) spectrum, typically appearing in the region of 1250-1350 cm⁻¹. For the analogous diethyl chlorophosphate, a characteristic P=O stretching vibration is observed around 1282 cm⁻¹.[4]

The Phosphorus-Chlorine Bond (P-Cl)

The Allyloxy Groups (P-O-C)

The two allyloxy groups are connected to the phosphorus atom via P-O single bonds. The electronic properties of these groups can influence the reactivity of the P-Cl bond through inductive and resonance effects. The presence of the C=C double bond in the allyl groups offers potential sites for other chemical transformations, although the primary reactivity of the molecule is centered at the phosphorus atom.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is the most direct method for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. For phosphate esters, the ³¹P chemical shift typically appears in a specific region of the spectrum.[8][9][10] For this compound, a single resonance is expected, and its chemical shift would be indicative of the pentavalent phosphate structure.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the allyl groups. The vinyl protons (CH=CH₂) would appear in the downfield region (typically 5-6 ppm), while the methylene protons adjacent to the oxygen (O-CH₂) would be found further upfield.[11]

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon.[12][13][14]

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ³¹P | Phosphate ester | -5 to 5 |

| ¹H | =CH- | 5.8 - 6.2 |

| =CH₂ | 5.2 - 5.5 | |

| -O-CH₂- | 4.5 - 4.8 | |

| ¹³C | =CH- | 130 - 135 |

| =CH₂ | 115 - 120 | |

| -O-CH₂- | 65 - 70 |

Note: These are predicted ranges based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| P=O | Stretch | 1250 - 1350 | Strong |

| P-O-C | Stretch | 1000 - 1100 | Strong |

| C=C | Stretch | 1640 - 1680 | Medium |

| =C-H | Stretch | 3010 - 3095 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.[4]

Synthesis of this compound

This compound is typically synthesized by the reaction of phosphorus oxychloride (POCl₃) with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.[3][15]

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of allyl alcohol (2.0 equivalents) and a suitable base, such as pyridine or triethylamine (2.2 equivalents), in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Addition of POCl₃: The flask is cooled in an ice bath to 0 °C. Phosphorus oxychloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of allyl alcohol and base via the dropping funnel at a rate that maintains the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or ³¹P NMR).

-

Work-up: The reaction mixture is filtered to remove the precipitated base hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Reactivity and Mechanistic Considerations

The high reactivity of this compound stems from the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride). It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.[16][17][18]

Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding trialkyl or triaryl phosphates. This is a common method for phosphorylation.[17][18]

Caption: Phosphorylation of an alcohol with this compound.

The reaction generally proceeds via a concerted Sₙ2-type mechanism at the phosphorus center, although a stepwise addition-elimination pathway through a pentacoordinate intermediate is also possible, depending on the reaction conditions and the nature of the nucleophile.[19]

Reactions with Amines

With primary and secondary amines, this compound forms phosphoramidates. These reactions are also typically carried out in the presence of a base to scavenge the HCl produced. The kinetics and mechanism of such aminolysis reactions have been studied for related chlorophosphates.[19][20][21]

Hydrolysis

This compound is sensitive to moisture and will hydrolyze to produce diallyl phosphate and hydrochloric acid.[22][23][24] This reactivity necessitates handling and storage under anhydrous conditions. The hydrolysis can be accelerated by both acidic and basic conditions.[22]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. While a specific material safety data sheet (MSDS) for this compound should always be consulted, the hazards are expected to be similar to those of other chlorophosphates like diethyl chlorophosphate.[25][26]

Potential Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[25]

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[26]

-

Lachrymator: Can cause irritation and tearing of the eyes.

-

Moisture Sensitive: Reacts with water to produce toxic and corrosive fumes.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

Applications in Research and Development

The reactivity of this compound makes it a valuable reagent in organic synthesis, particularly in the preparation of:

-

Phosphate Esters: For use as flame retardants, plasticizers, and intermediates in the synthesis of agrochemicals and pharmaceuticals.[27]

-

Phosphoramidates: Which are found in some biologically active molecules and can serve as precursors to other organophosphorus compounds.

-

Prodrugs: The phosphate group can be used to modify the solubility and bioavailability of drug molecules.[16]

The allyl groups also provide a handle for further functionalization, for example, through polymerization or cross-coupling reactions.

References

-